1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl-
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl- follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. According to documented chemical databases, this compound is registered under the Chemical Abstracts Service number 3886-55-3, with the molecular formula C₆H₆N₄O and a molecular weight of 150.138 grams per mole. The nomenclature system employs specific conventions where the triazole ring serves as the substituent fused to the pyrimidine base structure, with the fusion pattern indicated by the bracketed notation [4,3-a].
The International Union of Pure and Applied Chemistry naming convention utilizes a systematic approach where the numbers within the brackets indicate the fusion sites between the two ring systems. The designation "4,3-a" specifically identifies that positions 4 and 3 of the triazole ring are fused to positions indicated by the letter "a" of the pyrimidine system. This nomenclature pattern ensures unambiguous identification of the fusion geometry and distinguishes it from other possible triazolopyrimidine isomers.
Alternative systematic names documented in chemical literature include "7-methyl-1H-triazolo[4,3-a]pyrimidin-5-one" and "5-Hydroxy-7-methyl-1,2,4-triazolo[4,3-a]pyrimidine". The variation in naming reflects different tautomeric forms of the compound, where the hydroxyl group at position 5 can exist in equilibrium with a ketone form, leading to the designation as either a "5-ol" or "5-one" derivative. The methyl substituent at position 7 remains consistent across all nomenclature variations, serving as a key structural identifier.
The systematic nomenclature also incorporates specific conventions for indicating the heterocyclic nature of the fused system. The triazole component contributes three nitrogen atoms to the overall structure, while the pyrimidine ring adds two additional nitrogen atoms, resulting in a pentanitrogen heterocyclic system. This high nitrogen content significantly influences the compound's chemical properties and reactivity patterns, making precise nomenclature essential for accurate chemical communication.
Properties
IUPAC Name |
7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)10-3-7-9-6(10)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZKLXIFHRNXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=NNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063220 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3886-55-3 | |
| Record name | 7-Hydroxy-5-methyl-2,3,4-triazaindolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638010 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,4-triazolo[4,3-a]pyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXY-5-METHYL-2,3,4-TRIAZAINDOLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1Q3E4IQZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of Hydrazino Pyrimidine Precursors
- Starting materials: 4-chloro-2,6-dimethylpyrimidine derivatives.
- Reaction: Treatment with hydrazine hydrate or N-methylhydrazine to yield (2,6-dimethylpyrimidin-4-yl)hydrazine derivatives.
- Notes: The methyl substituent at position 7 in the target compound corresponds to the 6-methyl group in the pyrimidine precursor, which is retained through the synthesis.
Formation of Thiosemicarbazide Derivatives
- The hydrazino pyrimidines are reacted with various isothiocyanates to form thiosemicarbazides.
- These intermediates are key for subsequent ring closure.
Cyclization to Form the Triazolo Ring
- The thiosemicarbazide derivatives are cyclized by treatment with dicyclohexylcarbodiimide (DCC) in acetone at room temperature.
- This step forms the fused 1,2,4-triazolo[4,3-a]pyrimidinium-3-aminide intermediates.
- Yields reported for this cyclization range from 36% to 59% depending on the substituents.
Hydrolysis and Rearrangement
- The aminide intermediates undergo hydrolysis under acidic conditions (e.g., 5 M HCl) to yield substituted 1,2,4-triazole derivatives.
- Hydrolysis can also be induced by nucleophilic solvents such as methanol or ethanol, leading to ring-opening and formation of functionalized triazoles.
- The 1,2,4-triazolo[4,3-a]pyrimidin-5-ol, 7-methyl- compound can be isolated following these transformations.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrazine substitution | Hydrazine hydrate or N-methylhydrazine | Room temperature, conventional methods |
| Thiosemicarbazide formation | Isothiocyanates | Standard conditions |
| Cyclization | Dicyclohexylcarbodiimide (DCC) in acetone | Room temperature, 36-59% yield |
| Hydrolysis | 5 M aqueous HCl or methanol/ethanol | Rapid hydrolysis under acidic conditions |
Analytical and Purification Notes
- The aminide intermediates are often obtained analytically pure without chromatography or recrystallization.
- Purification attempts by recrystallization or chromatography can cause hydrolysis and decomposition.
- Spectroscopic characterization (1H NMR, IR) confirms the structure, with characteristic chemical shifts for the 5-ol and 7-methyl substituents.
- The compound’s stability varies; aminides are stable at room temperature but prone to hydrolysis in aqueous acid.
Theoretical and Mechanistic Insights
- The preparation and reactivity of these compounds have been studied using semi-empirical PM3 and ab initio 6-31G calculations.
- These studies suggest the presence of reactive intermediates such as iminoallenic species during rearrangement.
- The methyl substituent adjacent to the bridgehead nitrogen influences the rearrangement and stability of the triazolo ring system.
- Theoretical calculations correlate well with experimental bond lengths and angles, supporting the proposed structures and mechanisms.
Summary Table of Key Preparation Steps
| Compound/Intermediate | Reagents/Conditions | Yield (%) | Stability Notes |
|---|---|---|---|
| (2,6-Dimethylpyrimidin-4-yl)hydrazine | Hydrazine hydrate/N-methylhydrazine | Not specified | Stable precursor |
| Thiosemicarbazide derivatives (7f–n) | Isothiocyanates | Not specified | Key intermediates |
| 1,2,4-Triazolo[4,3-a]pyrimidinium aminides (5a–h) | Dicyclohexylcarbodiimide in acetone | 36–59 | Stable at room temp, hydrolyze in acid |
| Hydrolyzed triazole derivatives | 5 M HCl or alcohols | Not specified | Formed rapidly under acidic conditions |
Chemical Reactions Analysis
1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Agriculture: Compounds with similar structures have been explored for their antibacterial, antifungal, and antiviral properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl- involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, it can interfere with the cell cycle progression, leading to apoptosis in cancer cells . This compound may also inhibit other enzymes or pathways, contributing to its biological activities .
Comparison with Similar Compounds
Angular vs. Linear Regioisomers
The angular [4,3-a] junction of the target compound contrasts with linear [1,5-a] isomers (e.g., 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol). Angular isomers are often formed under specific conditions, such as reactions involving sterically hindered substrates or catalysts, while linear isomers dominate in conventional cyclizations . For example, 2-thioxopyrimidin-4-ones reacting with hydrazonoyl chlorides yield angular [4,3-a] derivatives exclusively, whereas linear isomers dominate in other systems .
Substituent Effects
- In contrast, derivatives like 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol () or 5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol () exhibit lipophilic substituents, favoring membrane permeability .
- Position 7: The methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., phenoxy or chloro groups), as seen in 7-chloro-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine () or 7-phenoxy derivatives ().
Table 1: Comparison of Key Derivatives
Solubility and Reactivity
- The hydroxyl group at position 5 in the target compound improves aqueous solubility compared to chloro or alkoxy derivatives (e.g., 7-chloro or 7-phenoxy analogs) .
- Methyl substitution at position 7 reduces electrophilicity at the pyrimidine ring, making the compound less reactive toward nucleophilic agents than halogenated analogs .
Biological Activity
1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C6H7N5O
- Molecular Weight: 165.16 g/mol
- CAS Registry Number: 2503-56-2
Anticancer Properties
Recent studies have highlighted the anticancer potential of various triazolo-pyrimidine derivatives. Specifically, compounds derived from 1,2,4-triazolo[4,3-a]pyrimidin-5-ol exhibit promising antiproliferative activity against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 ± 0.08 |
| 17l | MCF-7 | 1.05 ± 0.17 |
| 17l | HeLa | 1.28 ± 0.25 |
The compound 17l was noted for its ability to inhibit c-Met and VEGFR-2 kinases, which are critical in cancer progression and metastasis . Furthermore, it induced apoptosis in A549 cells and demonstrated low hemolytic toxicity, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
In addition to its anticancer properties, triazolo-pyrimidines have been studied for their neuroprotective effects. Microtubule-stabilizing variants of these compounds have shown potential as therapeutics for neurodegenerative diseases like Alzheimer’s . These compounds interact with tubulin to stabilize microtubules, which may counteract the pathophysiological processes involved in neurodegeneration.
The biological activity of 1,2,4-triazolo[4,3-a]pyrimidin-5-ol is primarily attributed to its ability to inhibit specific kinases and stabilize microtubules:
- Kinase Inhibition : The compound has been shown to inhibit c-Met and VEGFR-2 kinases effectively, disrupting signaling pathways that promote tumor growth and angiogenesis .
- Microtubule Stabilization : By binding to distinct sites on tubulin heterodimers, these compounds can enhance microtubule stability, which is crucial for maintaining cellular structure and function in neuronal cells .
Structure-Activity Relationship (SAR)
The efficacy of triazolo-pyrimidine derivatives is influenced by their structural modifications. For instance:
- Substituents at the C6 and C7 positions significantly affect biological activity.
- Electron-withdrawing groups enhance kinase inhibitory activity while maintaining favorable pharmacokinetic properties .
Case Studies
A notable study evaluated a series of triazolo-pyrimidine derivatives for their anticancer activity. The lead compound (17l) demonstrated significant potency against multiple cancer cell lines and was further investigated for its mechanism of action through molecular docking studies that confirmed its binding affinity to target proteins .
Q & A
What are the common synthetic pathways for 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivatives, and how do reaction conditions influence regioselectivity?
Basic Research Question
The synthesis of 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivatives typically involves cyclocondensation reactions between aminotriazoles and carbonyl-containing precursors. For example, 7-methyl-substituted derivatives are synthesized via thermal reactions of 7-amino-1,3-disubstituted triazolopyrimidinones with enones in dioxane, catalyzed by eco-friendly acids like cellulose sulfuric acid . Reaction conditions (temperature, solvent, catalyst) critically affect regioselectivity. Elevated temperatures (~120°C) in DMF promote cyclization, while polar solvents like ethanol/dioxane mixtures enhance crystallization of products .
What spectroscopic and chromatographic techniques are most reliable for characterizing 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivatives?
Basic Research Question
Structural elucidation relies on a combination of:
- 1H/13C NMR : To confirm substituent positions and ring fusion patterns (e.g., methyl groups at C7 show characteristic singlets at δ 2.4–2.6 ppm) .
- IR spectroscopy : Absorptions at 1650–1750 cm⁻¹ confirm lactam or carbonyl functionalities .
- Mass spectrometry (EI/ESI) : Molecular ion peaks and fragmentation patterns validate molecular weights and substituent stability .
- HPLC : Quantifies purity (>95% for pharmacological studies) and detects byproducts from incomplete cyclization .
How can researchers resolve contradictions in reported biological activities of structurally similar 1,2,4-triazolo[4,3-a]pyrimidin-5-ol analogs?
Advanced Research Question
Discrepancies often arise from variations in substituent electronic effects or assay protocols. For example, 7-methyl derivatives may show divergent antifungal activity due to:
- Substituent positioning : Methyl groups at C7 vs. C5 alter electron density on the triazole ring, impacting target binding .
- Assay sensitivity : SRB (sulforhodamine B) cytotoxicity assays are preferred over MTT for adherent cells due to lower noise and higher linearity .
Methodological recommendation : Use standardized assays (e.g., SRB for cytotoxicity ) and computational models (PASS software ) to pre-screen analogs for activity-toxicity trade-offs.
What computational strategies are effective for predicting the biological activity and toxicity of novel 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivatives?
Advanced Research Question
Virtual screening tools like PASS (Prediction of Activity Spectra for Substances) and GUSAR (General Unrestricted Structure-Activity Relationships) enable rational prioritization of analogs:
- PASS : Predicts anti-asthmatic and anti-allergic potential by comparing pharmacophore features to known H1-antihistamines .
- GUSAR : Estimates acute toxicity (LD50) using QSAR models trained on heterocyclic libraries .
Workflow :
Generate a virtual library with randomized aryl/alkyl substituents.
Filter candidates with PASS probability scores >0.7 for target activities.
Exclude compounds with GUSAR-predicted LD50 < 500 mg/kg .
How do substituent modifications at the pyrimidine and triazole rings influence pharmacological efficacy?
Advanced Research Question
Key substituent effects :
- C7 methyl groups : Enhance metabolic stability but may reduce solubility; crystallographic studies show methyl groups induce planar conformations, favoring intercalation with DNA/enzyme pockets .
- Aryl substitutions at C3/C6 : Electron-withdrawing groups (e.g., 4-Cl-phenyl) improve antifungal activity by increasing electrophilicity at the triazole N2 position .
Experimental design : - Synthesize a congeneric series with systematic substituent variations.
- Corrogate activity data (e.g., IC50) with Hammett σ values or DFT-calculated electrostatic potentials.
What catalytic systems optimize the synthesis of 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivatives under green chemistry principles?
Advanced Research Question
Eco-friendly catalysts like cellulose sulfuric acid (CSA) improve atom economy and reduce waste:
- CSA in dioxane : Achieves 80–85% yields for cyclocondensation reactions at 80°C, avoiding toxic solvents .
- Microwave-assisted synthesis : Reduces reaction times from 10 hours to <2 hours while maintaining regioselectivity .
Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and characterize intermediates by LC-MS to confirm absence of side products.
What are the challenges in crystallizing 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivatives, and how can they be addressed?
Advanced Research Question
Crystallization issues often stem from:
- Polymorphism : Multiple hydrogen-bonding sites (N-H, O-H) lead to varied crystal packing.
- Solvent selection : Ethanol/dioxane mixtures (1:3) yield high-quality crystals by slowing nucleation .
Techniques : - Use single-crystal X-ray diffraction (193 K) to resolve ambiguous NMR assignments (e.g., distinguishing C5 vs. C7 substituents) .
How can researchers design robust SAR studies for 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivatives targeting enzyme inhibition?
Advanced Research Question
SAR workflow :
Target selection : Prioritize enzymes with conserved active sites (e.g., 14α-demethylase in fungi ).
Docking studies : Use AutoDock Vina to model ligand-enzyme interactions; focus on hydrogen bonds with catalytic residues (e.g., His310 in 14α-demethylase) .
In vitro validation : Measure IC50 using fluorometric assays with recombinant enzymes.
Case study : 7-Methyl analogs showed 10-fold higher 14α-demethylase inhibition vs. unsubstituted derivatives due to hydrophobic pocket occupancy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
